molecular formula C14H22BNO2 B590774 2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine CAS No. 1352796-58-7

2-isopropyl-4-(4,4,5,5-tetraMethyl-1,3,2-dioxaborolan-2-yl)pyridine

Cat. No.: B590774
CAS No.: 1352796-58-7
M. Wt: 247.145
InChI Key: AIZONPDASNPSJU-UHFFFAOYSA-N
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Description

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester derivative featuring a pyridine core substituted with an isopropyl group at the 2-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 4-position. This compound is of significant interest in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the stability and reactivity of its boronate group . Its molecular formula is C₁₂H₂₀BNO₂, with a calculated molecular weight of 221.14 g/mol. The isopropyl substituent introduces steric bulk, which may influence reactivity and selectivity in synthetic applications.

Properties

IUPAC Name

2-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO2/c1-10(2)12-9-11(7-8-16-12)15-17-13(3,4)14(5,6)18-15/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIZONPDASNPSJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the reaction of 2-isopropyl-4-bromopyridine with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used include toluene or tetrahydrofuran (THF), and the reaction is often heated to reflux to ensure complete conversion.

Reaction Conditions:

    Catalyst: Palladium(0) complex (e.g., Pd(PPh₃)₄)

    Base: Potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

    Solvent: Toluene or THF

    Temperature: Reflux (approximately 110°C for toluene)

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. Continuous flow reactors may be employed to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing human error and improving safety.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

    Hydrolysis: In the presence of water and an acid or base, the boronic ester can hydrolyze to yield the boronic acid.

Common Reagents and Conditions

  • Suzuki-Miyaura Cross-Coupling:

      Reagents: Aryl or vinyl halides, palladium catalyst, base (e.g., K₂CO₃)

      Conditions: Reflux in toluene or THF, inert atmosphere

  • Oxidation:

      Reagents: Hydrogen peroxide (H₂O₂) or sodium perborate (NaBO₃)

      Conditions: Room temperature, aqueous medium

  • Hydrolysis:

      Reagents: Water, acid (e.g., HCl) or base (e.g., NaOH)

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: Biaryl or alkenyl derivatives

    Oxidation: Boronic acid

    Hydrolysis: Boronic acid

Scientific Research Applications

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: has a wide range of applications in scientific research:

    Chemistry: Used extensively in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Employed in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of new therapeutic agents, especially in cancer research where boronic esters are used to create proteasome inhibitors.

    Industry: Applied in the production of advanced materials, such as conjugated polymers for electronic devices.

Mechanism of Action

The primary mechanism by which 2-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is through its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This process forms a new carbon-carbon bond, followed by reductive elimination to yield the final product.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with two analogues: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine () and 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine ():

Property Target Compound 3-Boronated Pyridine Cyclopropyl-Tetrahydropyridine
Substituent Position 4-position (pyridine) 3-position (pyridine) 4-position (tetrahydropyridine)
Core Structure Pyridine Pyridine Partially saturated pyridine (tetrahydropyridine)
Key Substituents 2-isopropyl, 4-dioxaborolane H (3-position), 4-dioxaborolane 1-cyclopropyl, 4-dioxaborolane
Molecular Formula C₁₂H₂₀BNO₂ C₁₁H₁₆BNO₂ C₁₃H₂₁BNO₂ (estimated)
Molecular Weight (g/mol) 221.14 (calculated) 205.06 ~239.23 (estimated)
Melting Point Not reported 103–108°C Not disclosed
Reactivity in Cross-Coupling Likely moderate (para-substitution, steric hindrance) Higher (meta-substitution, less steric bulk) Variable (saturated core may reduce conjugation)
Price (1g) Not listed ¥7,200 JPY Discontinued

Stability and Handling

  • The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group enhances hydrolytic stability compared to pinacol boronate esters. However, the target compound’s isopropyl substituent may further shield the boron atom, reducing susceptibility to moisture .

Structural Analysis Tools

Crystallographic software such as SHELXL and OLEX2 () are critical for resolving the molecular geometry of these compounds. For example, bond lengths between the boron atom and pyridine nitrogen may vary based on substituent positions, influencing electronic properties and reactivity.

Biological Activity

2-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C14H22BNO2C_{14}H_{22}BNO_2. The structure features a pyridine ring substituted with a dioxaborolane moiety, which is known to enhance biological activity through various mechanisms.

PropertyValue
Molecular FormulaC14H22BNO2
Molecular Weight246.15 g/mol
CAS Number1352796-58-7
AppearanceColorless liquid
Purity99%

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Notably, it has demonstrated inhibitory effects on GSK-3β and IKK-β kinases:

  • GSK-3β Inhibition : The compound exhibits IC50 values ranging from 10 to 1314 nM against GSK-3β. The presence of the isopropyl group enhances its binding affinity compared to other substituents .
  • IKK-β Inhibition : It also shows significant inhibitory activity against IKK-β with similar potency profiles. This inhibition is crucial for modulating inflammatory responses and cellular survival pathways .

Cytotoxicity Studies

Cytotoxicity was assessed in various cell lines including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results indicated that:

  • At concentrations up to 10 µM, compounds did not significantly decrease cell viability.
  • Some derivatives showed decreased viability at higher concentrations but remained below toxic thresholds .

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated by measuring nitric oxide (NO) and interleukin-6 (IL-6) levels in BV-2 cells:

  • Significant reductions in NO and IL-6 levels were observed at concentrations as low as 1 µM.
  • These effects suggest a promising role in treating inflammatory conditions .

Case Studies

Recent studies have highlighted the therapeutic potential of this compound in various contexts:

  • Neuroprotection : In models of neurodegeneration, the compound's ability to inhibit GSK-3β has been linked to reduced apoptosis in neuronal cells.
  • Cancer Therapeutics : Its dual inhibition of GSK-3β and IKK-β positions it as a candidate for cancer therapies targeting the Wnt signaling pathway and inflammatory responses.

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